1-Amino-1-(3-chloro-4-methoxyphenyl)acetone

Descripción

BenchChem offers high-quality 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C10H12ClNO2 |

|---|---|

Peso molecular |

213.66 g/mol |

Nombre IUPAC |

1-amino-1-(3-chloro-4-methoxyphenyl)propan-2-one |

InChI |

InChI=1S/C10H12ClNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-5,10H,12H2,1-2H3 |

Clave InChI |

JRJQJOODOQDZKK-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C(C1=CC(=C(C=C1)OC)Cl)N |

Origen del producto |

United States |

An In-depth Technical Guide to 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone: Structure, Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone, a substituted cathinone derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document synthesizes information from structurally related compounds and established chemical principles to offer a detailed projection of its characteristics and potential.

Chemical Structure and Nomenclature

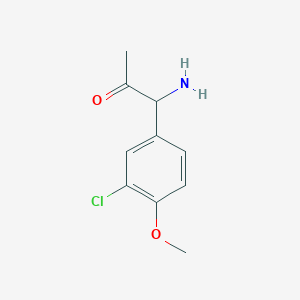

The nomenclature "1-Amino-1-(3-chloro-4-methoxyphenyl)acetone" suggests a propane-2-one (acetone) backbone with substitutions on the first carbon. The structure features a chiral center at the C1 position, indicating the potential for stereoisomers.

Systematic Name: 1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-one

Core Structure: The molecule is built upon a (3-chloro-4-methoxyphenyl) group attached to an aminopropanone scaffold. This structural motif is a common feature in a variety of pharmacologically active compounds.

Caption: Chemical structure of 1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-one.

Physicochemical Properties

The predicted physicochemical properties of 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone are summarized in the table below. These values are estimated based on its chemical structure and data from analogous compounds.

| Property | Value | Source |

| Molecular Formula | C10H12ClNO2 | Calculated |

| Molecular Weight | 213.66 g/mol | Calculated |

| Appearance | Likely a solid at room temperature. | Inferred from similar compounds[1] |

| Melting Point | Not available. Expected to be in the range of similar acetophenones (e.g., 3'-Chloro-4'-methoxyacetophenone: 74-78 °C).[2] | Inferred |

| Boiling Point | Not available. | Inferred |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and acetone.[2][3] | Inferred |

| pKa | The amino group is expected to be basic, with a pKa around 8-9. | Inferred |

Proposed Synthesis Pathway

A plausible synthetic route to 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone would likely start from the commercially available precursor, 3'-Chloro-4'-methoxyacetophenone. A common method for introducing an amino group at the alpha-position of a ketone is via alpha-bromination followed by a nucleophilic substitution.

Caption: Proposed two-step synthesis of 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone.

Experimental Protocol:

Step 1: α-Bromination of 3'-Chloro-4'-methoxyacetophenone

-

Dissolve 3'-Chloro-4'-methoxyacetophenone (1.0 eq) in a suitable solvent such as acetic acid or diethyl ether.

-

Slowly add bromine (1.0-1.1 eq) to the solution at room temperature while stirring. The reaction may be initiated with a catalytic amount of HBr.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromo intermediate.

Step 2: Amination of the α-Bromo Intermediate

-

Dissolve the crude α-bromo ketone in a polar aprotic solvent like acetonitrile or tetrahydrofuran (THF).

-

Add an excess of an ammonia source, such as a solution of ammonia in methanol or hexamethylenetetramine (for the Delepine reaction), to the mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to obtain 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone.

Potential Applications and Biological Relevance

While the specific biological activity of 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone is not documented, its structural features suggest potential for pharmacological activity. The core phenethylamine scaffold is a well-known pharmacophore present in many psychoactive substances and therapeutic agents.

Potential Areas of Investigation:

-

Central Nervous System (CNS) Activity: The substituted cathinone structure suggests potential as a stimulant, similar to other compounds in this class. Its activity would be influenced by the nature and position of the substituents on the aromatic ring.

-

Enzyme Inhibition: The presence of the chloro and methoxy groups on the phenyl ring could modulate its interaction with various enzymes. For instance, related (4-chloro-3-methoxyphenyl)amino derivatives have been investigated as Janus kinase (JAK) inhibitors.[4]

-

Precursor for Heterocyclic Synthesis: The amino and ketone functionalities make this compound a versatile intermediate for the synthesis of more complex heterocyclic molecules with potential therapeutic applications.[5]

Safety and Handling

As a research chemical with limited toxicological data, 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone should be handled with appropriate caution.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

1-Amino-1-(3-chloro-4-methoxyphenyl)acetone represents an interesting, yet underexplored, chemical entity. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic approach based on established chemical precedents. Further research is warranted to elucidate its precise chemical and biological characteristics, which could pave the way for its application in medicinal chemistry and drug discovery.

References

- Halogenation of 4-Hydroxy/Amino-3-methoxyphenyl Acetamide TRPV1 Agonists Showed Enhanced Antagonism to Capsaicin - PMC. (n.d.).

- US9029421B2 - Process for the synthesis of arformoterol - Google Patents. (n.d.).

- Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - MDPI. (2021, November 5).

- WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents. (n.d.).

- 3 -Chloro-4 -methoxyacetophenone 99 37612-52-5 - Sigma-Aldrich. (n.d.).

- 3-CHLORO-4-METHOXYACETOPHENONE | 37612-52-5 - ChemicalBook. (2026, January 13).

- 3'-Chloro-4'-methoxyacetophenone | 37612-52-5 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

- 4-Methoxyphenylacetone (CAS 122-84-9) - Cayman Chemical. (n.d.).

- 3'-Amino-4'-methoxyacetophenone - SpectraBase. (n.d.).

- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - MDPI. (2020, June 29).

- 2-Propanone, 1-(o-methoxyphenyl) - Organic Syntheses Procedure. (n.d.).

- (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (2021, March 16).

- Chemical profiles and biological activities of acetone extracts of nine Annonaceae plants. (2023, August 1).

- AMINO-(3-CHLORO-4-METHOXY-PHENYL)-ACETIC ACID - NextSDS. (n.d.).

- 4-Methoxyphenylacetone | 122-84-9 - Sigma-Aldrich. (n.d.).

- The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed. (2017, December 14).

- 3-CHLORO-1-((4-METHYLPHENYL)SULFONYL)ACETONE — Chemical Substance Information - NextSDS. (n.d.).

- 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one - PubChem. (n.d.).

- Guaiacylacetone | C10H12O3 | CID 17262 - PubChem - NIH. (n.d.).

- Acetone application for administration of bioactive substances has no negative effects on longevity, fitness, and sexual communication in a parasitic wasp | PLOS One. (2021, January 20).

- 4-Methoxyphenylacetone - Chem-Impex. (n.d.).

Sources

- 1. 3'-Chloro-4'-methoxyacetophenone | 37612-52-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 3-CHLORO-4-METHOXYACETOPHENONE | 37612-52-5 [chemicalbook.com]

- 3. Acetone application for administration of bioactive substances has no negative effects on longevity, fitness, and sexual communication in a parasitic wasp | PLOS One [journals.plos.org]

- 4. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: A Robust HPLC Method for the Analysis of 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone

Introduction

1-Amino-1-(3-chloro-4-methoxyphenyl)acetone is an alpha-amino ketone, a class of organic compounds that serve as important building blocks and intermediates in the synthesis of various pharmaceutical agents. The purity and accurate quantification of this compound are critical for ensuring the quality, safety, and efficacy of downstream products. This application note presents a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the analysis of 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone. The narrative follows a logical progression from understanding the analyte's physicochemical properties to method optimization and final protocol establishment, providing researchers and drug development professionals with a comprehensive guide.

Analyte Characterization & Chromatographic Strategy

A successful HPLC method development begins with a thorough understanding of the analyte's properties. These characteristics fundamentally dictate the selection of the stationary phase, mobile phase, and detection parameters.

The structure of 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone features a primary amine, a ketone, and a substituted aromatic ring. These functional groups determine its behavior in a chromatographic system.

Table 1: Physicochemical Properties of 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone

| Property | Value (Estimated) | Rationale & Chromatographic Implication |

| Structure |  | Contains a basic primary amine (pKa ~9-10), a polar ketone, and a UV-active substituted phenyl ring.[1][2][3] |

| pKa (Strongest Basic) | ~9.5 | The primary amine is basic. To ensure good peak shape and retention stability in RP-HPLC, the mobile phase pH must be controlled to keep the amine consistently protonated. A pH of 2.5-3.5 is ideal.[3][4] |

| logP | ~2.2 | The molecule possesses moderate hydrophobicity, making it well-suited for retention on a non-polar stationary phase like C18. |

| UV λmax | ~235 nm, ~278 nm | The substituted acetophenone chromophore exhibits strong UV absorbance.[5][6] Detection at the secondary maximum (~278 nm) is often preferred to reduce interference from common mobile phase solvents. |

This initial analysis leads to a clear strategic path for method development, as illustrated in the diagram below.

Caption: Logical flow from analyte properties to the initial HPLC strategy.

Systematic Method Development

The development process is approached in two phases: an initial screening phase to find suitable starting conditions, followed by an optimization phase to fine-tune the separation.

Caption: Workflow for systematic HPLC method development.

Phase 1: Screening Protocol

The objective of this phase is to quickly identify a suitable column and organic modifier that provides adequate retention and a good preliminary peak shape.

Experimental Protocol:

-

Column Selection: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is an excellent starting point due to the analyte's logP value.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: Acetonitrile.

-

-

Initial Gradient Program:

-

Run a fast, generic gradient to probe the required elution strength.

-

Table 2: Initial Screening Gradient

Time (min) %B (Acetonitrile) 0.0 10 10.0 90 12.0 90 12.1 10 | 15.0 | 10 |

-

-

Instrument Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 5 µL

-

Detection: Diode Array Detector (DAD), monitoring 210-400 nm, with extraction at 278 nm.

-

Expected Outcome & Causality: This screening run will establish the approximate percentage of acetonitrile required to elute the compound. The use of an acidic mobile phase ensures the primary amine is protonated, which is crucial for preventing interactions with residual silanols on the silica-based stationary phase, thereby minimizing peak tailing.

Phase 2: Optimization

Based on the screening results, the method is refined to improve efficiency, symmetry, and run time.

-

Mobile Phase pH: While 0.1% formic acid is a good start, the effect of pH can be further investigated. Using a phosphate buffer at pH 3.0 may offer more robust pH control and potentially improve peak shape.

-

Gradient Optimization: The gradient slope around the elution point of the analyte should be made shallower to improve resolution from any potential impurities. If no impurities are present, the method can be converted to a faster isocratic elution for improved throughput.

-

Temperature: Increasing the column temperature (e.g., to 35 or 40 °C) can decrease mobile phase viscosity, lower backpressure, and sometimes improve peak efficiency.

Final Optimized Method & Protocol

Following systematic optimization, the following protocol was established as robust and suitable for the intended purpose.

Protocol:

-

Equipment:

-

HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

-

Reagents and Materials:

-

Water, HPLC Grade

-

Acetonitrile, HPLC Grade

-

Formic Acid, 99%+

-

1-Amino-1-(3-chloro-4-methoxyphenyl)acetone reference standard.

-

-

Solution Preparation:

-

Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

-

Mobile Phase B: Acetonitrile.

-

Standard Stock Solution: Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This yields a 100 µg/mL solution.

-

-

Chromatographic Conditions:

Table 3: Final Optimized HPLC Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Elution Mode | Isocratic |

| Composition | 65% A / 35% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 35 °C |

| Injection Vol. | 5 µL |

| Detection | DAD, 278 nm |

| Run Time | 8 minutes |

Expected Results: Under these conditions, a sharp, symmetrical peak for 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone is expected to elute at approximately 4.5 minutes. The system suitability criteria, such as tailing factor (< 1.5) and theoretical plates (> 5000), should be readily met.

Method Validation Principles

For use in a regulated environment, the developed method must be validated according to international guidelines, such as those from the International Council for Harmonisation (ICH).[7][8][9] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[9][10]

Table 4: Key Validation Parameters (as per ICH Q2(R1))

| Parameter | Purpose |

| Specificity | To ensure the signal measured is unequivocally from the analyte of interest, free from interference by impurities or degradants. |

| Linearity | To demonstrate a proportional relationship between the analyte concentration and the detector response over a defined range. |

| Accuracy | To determine the closeness of the test results to the true value (assessed via recovery studies). |

| Precision | To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision). |

| Quantitation Limit (QL) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9] |

| Detection Limit (DL) | The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[9] |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, flow rate). |

Conclusion

This application note details a logical and scientifically-grounded approach to developing a reliable RP-HPLC method for the analysis of 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone. By leveraging the physicochemical properties of the analyte, a robust isocratic method was established, providing excellent peak shape and a suitable run time. The outlined protocol is ready for formal validation and subsequent implementation in quality control or research environments.

References

-

Tanaka, J., Nagakura, S., & Kobayashi, M. (1956). Ultraviolet and Infrared Absorption Spectra of Substituted Acetophenones and Benzoic Acids. The Journal of Chemical Physics, 24(2), 311-318. Available at: [Link]

-

Horton, W. J., & Robertson, D. E. (1960). Ultraviolet Spectra of Substituted Acetophenones and Benzoic Acids. The Journal of Organic Chemistry, 25(6), 1016-1018. Available at: [Link]

-

ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

-

Ge, X., Wexler, A. S., & Clegg, S. L. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology. Available at: [Link]

-

ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

-

LCGC International. (2014). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available at: [Link]

-

FooDB. (2011). Showing Compound Aminoacetone (FDB022860). FooDB. Available at: [Link]

-

P. aeruginosa Metabolome Database. (n.d.). Aminoacetone (PAMDB000441). P. aeruginosa Metabolome Database. Available at: [Link]

-

Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Master Organic Chemistry. Available at: [Link]

-

Organic Chemistry, LibreTexts. (n.d.). Approximate pKa chart of the functional groups. Available at: [Link]

Sources

- 1. Showing Compound Aminoacetone (FDB022860) - FooDB [foodb.ca]

- 2. pseudomonas.umaryland.edu [pseudomonas.umaryland.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.indiana.edu [chem.indiana.edu]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 9. database.ich.org [database.ich.org]

- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone

Target Audience: Researchers, Forensic Toxicologists, and Drug Development Professionals.

Introduction & Mechanistic Context

1-Amino-1-(3-chloro-4-methoxyphenyl)acetone (CAS 1270440-63-5) is a structural isomer of substituted cathinones. Unlike traditional cathinones (β-keto amphetamines) which feature a ketone at the C1 position and an amine at the C2 position, this compound is an α-amino ketone with the amine at C1 and the ketone at C2.

The Analytical Challenge: Non-derivatized primary amines and cathinone derivatives are notoriously difficult to analyze via GC-MS. They are thermally labile and prone to oxidative decomposition and enamine formation within the heated GC injection port . Furthermore, under 70 eV Electron Ionization (EI), the molecular ion is rarely observed. Instead, the molecules undergo rapid α-cleavage, yielding mass spectra dominated by a single, low-mass iminium ion . This lack of structurally significant high-mass fragments makes differentiating positional isomers nearly impossible.

The Solution: PFPA Derivatization To ensure a self-validating and robust protocol, this method employs pre-column acylation using Pentafluoropropionic Anhydride (PFPA). Derivatization replaces the labile amine hydrogen atoms with pentafluoropropionyl groups. This mechanistic choice serves three critical functions:

-

Thermal Stability: It reduces the basicity of the nitrogen atom, preventing in-situ thermal degradation .

-

Volatility: It increases the vapor pressure of the analyte, improving peak shape and eliminating column tailing.

-

Spectral Specificity: It shifts the primary cleavage fragments to higher mass-to-charge (m/z) ratios, generating characteristic ions suitable for Selected Ion Monitoring (SIM) .

Experimental Workflows

Fig 1. Sample preparation and PFPA derivatization workflow for GC-MS analysis.

Step-by-Step Protocol

Reagents and Standards

-

Analyte: 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone standard (1.0 mg/mL in Methanol).

-

Internal Standard (IS): Methamphetamine-D5 or equivalent deuterated primary/secondary amine (100 µg/mL).

-

Derivatization Reagent: Pentafluoropropionic Anhydride (PFPA) (Analytical grade, >99%).

-

Solvents: Ethyl Acetate, Hexane, 0.1 M NaOH (all LC-MS grade).

Sample Extraction (Liquid-Liquid Extraction)

-

Spiking: Aliquot 1.0 mL of the biological matrix (e.g., urine or plasma) or reconstituted powder into a glass centrifuge tube. Add 50 µL of the Internal Standard.

-

Alkalinization: Add 0.5 mL of 0.1 M NaOH to adjust the pH to >10, ensuring the primary amine is entirely in its free-base form.

-

Extraction: Add 3.0 mL of Hexane:Ethyl Acetate (80:20, v/v). Vortex vigorously for 2 minutes.

-

Separation: Centrifuge at 3000 rpm for 5 minutes to achieve phase separation.

-

Transfer & Evaporation: Transfer the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 30°C. Causality Note: Do not exceed 30°C to prevent evaporative loss of the volatile free base.

PFPA Derivatization

-

Reagent Addition: Add 50 µL of PFPA and 50 µL of pure Ethyl Acetate to the dried residue.

-

Incubation: Seal the vial with a PTFE-lined cap and incubate at 65°C for 30 minutes in a heating block .

-

Drying: Remove from heat, cool to room temperature, and evaporate the excess PFPA and formed pentafluoropropionic acid under a gentle nitrogen stream.

-

Reconstitution: Reconstitute the derivatized residue in 100 µL of pure Ethyl Acetate. Transfer to a GC autosampler vial with a micro-insert.

GC-MS Instrumental Conditions

-

Column: 5% Phenyl Methylpolysiloxane fused-silica capillary (e.g., DB-5MS or Rtx-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness.

-

Carrier Gas: Helium (Grade 5.0) at a constant flow of 1.0 mL/min.

-

Injection: 1.0 µL, Splitless mode. Injector temperature: 250°C.

-

Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

-

MS Conditions: Electron Ionization (EI) at 70 eV. Ion source temperature: 230°C. Quadrupole temperature: 150°C.

Data Presentation & Interpretation

Upon derivatization, the molecular weight of the analyte increases from 213.5 Da to 359.5 Da. Under 70 eV EI, the PFPA derivative undergoes predictable α-cleavage.

Fig 2. Primary EI-MS α-cleavage fragmentation pathway of the PFPA derivative.

Quantitative Data Summary

The following table summarizes the expected retention behavior and characteristic ions for SIM mode analysis.

| Analyte | Derivatization | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Estimated LOD (ng/mL) |

| 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone | None (Free Base) | ~8.2 | 170 | 43, 141 | >50 (Poor peak shape) |

| 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone | PFPA | ~11.5 | 316 | 359, 43 | 5.0 |

| Methamphetamine-D5 (IS) | PFPA | ~6.8 | 208 | 258, 123 | N/A |

Note: The m/z 316 ion results from the loss of the acetyl group (43 Da) from the molecular ion (359 Da), leaving the stable PFPA-stabilized iminium ion.

Troubleshooting & Self-Validation

To ensure the protocol operates as a self-validating system, adhere to the following quality control checks during data review:

-

Derivatization Efficiency Check: Monitor the baseline for the presence of the un-derivatized m/z 170 ion. If present, it indicates incomplete derivatization. Causality: Ensure the sample is completely dry before adding PFPA, as trace water rapidly hydrolyzes the anhydride reagent into inactive acid.

-

Thermal Degradation Check: If extraneous peaks appear at [M-2] (m/z 357) for the derivative, this indicates enamine formation due to an active (dirty) GC inlet. Action: Perform inlet maintenance immediately (change the glass liner and trim the front end of the column) .

References

-

Title: Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations Source: U.S. Department of Justice, Office of Justice Programs URL: [Link]

-

Title: Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone Source: Molecules (MDPI) URL: [Link]

-

Title: Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition Source: Chemical Reviews (ACS Publications) URL: [Link]

-

Title: Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Technical Support Center: Synthesis of 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone

Introduction

Welcome to the technical support center for the synthesis of α-amino ketones. This guide specifically addresses the synthesis of 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone, a specialized α-amino ketone. It is important to note that this specific molecule is not widely documented in readily available literature. Therefore, this guide is built upon established, first-principle synthetic strategies for structurally similar aryl α-amino ketones.[1][2] The methodologies and troubleshooting advice provided are designed to be robust and adaptable, empowering you to optimize your synthetic route and improve yields.

This document is structured to provide a comprehensive overview of plausible synthetic pathways, detailed experimental protocols, and in-depth troubleshooting for each key stage. Our goal is to equip you, our fellow researchers and drug development professionals, with the technical insights and practical solutions needed to navigate the challenges of this synthesis.

Part 1: Overview of Synthetic Strategies

The synthesis of the target molecule, 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone, can be logically divided into two primary stages:

-

Formation of the Ketone Precursor : Synthesis of 1-(3-chloro-4-methoxyphenyl)acetone.

-

α-Amination : Introduction of the amino group onto the carbon adjacent to the carbonyl group.

Several routes exist for the α-amination step, each with distinct advantages and challenges. The choice of method will depend on available starting materials, scale, and desired purity. The overall synthetic workflow is visualized below.

Caption: General synthetic workflow for 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone.

Part 2: Synthesis of Ketone Precursor: 1-(3-chloro-4-methoxyphenyl)acetone

A plausible and documented route to the required ketone precursor involves the oxidation of 3-(3-chloro-4-methoxyphenyl)propene.[3]

Experimental Protocol

Reaction: Oxidation of 3-(3-chloro-4-methoxyphenyl)propene

-

Setup: Charge a reaction vessel with 3-(3-chloro-4-methoxyphenyl)propene (1.0 equiv.), methanol, water, and a palladium catalyst (e.g., PdCl₂)[3].

-

Reagent Addition: Add methyl nitrite (2.5 equiv.) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature (e.g., 25°C) for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up & Purification: Upon completion, perform an appropriate aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide: Ketone Precursor Synthesis

| Question / Issue | Potential Cause(s) | Recommended Solution(s) |

| Q1: My reaction is stalled and shows low conversion of the starting material. | 1. Catalyst Deactivation: The palladium catalyst may be poisoned or deactivated. 2. Insufficient Oxidant: The methyl nitrite may have degraded or been added in insufficient quantity. 3. Low Reaction Temperature: The reaction may require gentle heating to proceed at a reasonable rate. | 1. Ensure high-purity reagents and solvents. If suspected, add a fresh portion of the catalyst. 2. Use freshly prepared or properly stored methyl nitrite. Consider a slight excess (e.g., 2.7 equiv.). 3. Gently warm the reaction mixture to 35-40°C and monitor for progress. |

| Q2: I am observing multiple unidentified byproducts in my TLC/GC-MS. | 1. Over-oxidation: Harsh reaction conditions can lead to the formation of other oxidized species. 2. Side Reactions: The starting material or product may be unstable under the reaction conditions, leading to polymerization or degradation.[4] | 1. Reduce the reaction temperature and carefully monitor the reaction progress, stopping it as soon as the starting material is consumed. 2. Ensure an inert atmosphere if the substrate is air-sensitive. Check the pH of the reaction mixture; sometimes buffering is necessary. |

| Q3: The yield is low despite complete conversion of the starting material. | 1. Product Loss During Work-up: The ketone may have some water solubility, leading to loss in the aqueous phase. 2. Decomposition on Silica Gel: The product might be unstable on silica gel during purification. | 1. Perform multiple extractions (3-4 times) with the organic solvent. Saturate the aqueous layer with brine (NaCl) to decrease the solubility of the organic product. 2. Consider alternative purification methods like vacuum distillation. If using chromatography, try deactivating the silica gel with triethylamine (1-2% in the eluent). |

Part 3: α-Amination Methodologies

The introduction of the amino group at the α-position of the ketone is the most critical step. We will explore two reliable methods: α-Halogenation followed by Nucleophilic Substitution, and the Neber Rearrangement.

Method A: α-Halogenation and Nucleophilic Substitution (Gabriel Synthesis)

This classic two-step approach involves first creating an electrophilic α-carbon via halogenation, followed by displacement with a nitrogen nucleophile. The Gabriel synthesis is particularly useful as it employs potassium phthalimide to avoid over-alkylation, a common issue with direct amination using ammonia.[5][6]

Caption: Workflow for the Gabriel synthesis of α-amino ketones.

Step 1: α-Bromination

-

Protocol: Dissolve the ketone precursor (1.0 equiv.) in a suitable solvent like Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS) (1.05 equiv.) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide. Reflux the mixture and monitor by TLC. Upon completion, cool the reaction, filter off the succinimide, and wash the filtrate. The crude α-bromoketone is often used directly in the next step.[7][8]

Step 2: Gabriel Synthesis & Deprotection

-

Protocol: Add the crude α-bromoketone to a suspension of potassium phthalimide (1.1 equiv.) in a polar aprotic solvent like DMF.[9] Heat the mixture (e.g., 60-80°C) for several hours. After the reaction is complete, cool the mixture and add hydrazine hydrate (1.5 equiv.). Continue heating to cleave the phthalimide group.[6] After work-up and purification, the desired primary α-amino ketone is obtained.

Troubleshooting Guide: Method A

| Question / Issue | Potential Cause(s) | Recommended Solution(s) |

| Q1: The α-bromination step gives a low yield and multiple products. | 1. Di-bromination: Excess brominating agent or prolonged reaction time can lead to the formation of α,α-dibromo ketones.[8] 2. Ring Bromination: The electron-rich aromatic ring is susceptible to electrophilic bromination. | 1. Use NBS as it is generally more selective than Br₂ for allylic/benzylic-type halogenation. Use no more than 1.05 equivalents. Monitor the reaction closely and stop it once the mono-brominated product is dominant. 2. Conduct the reaction in the dark to minimize radical reactions on the ring. Avoid Lewis acid catalysts which promote aromatic substitution. |

| Q2: The Gabriel reaction (Step 2) is slow or incomplete. | 1. Poor Nucleophile Reactivity: Potassium phthalimide may not be fully dissolved or sufficiently reactive. 2. Steric Hindrance: The α-carbon may be sterically hindered, slowing the Sₙ2 reaction. | 1. Ensure you are using a high-quality, dry polar aprotic solvent like DMF or DMSO to aid solubility. 2. Increase the reaction temperature (e.g., to 100°C) and reaction time. Confirm the formation of the α-bromoketone before starting this step. |

| Q3: The final deprotection with hydrazine is not working well. | 1. Incomplete Reaction: The cleavage of the robust phthalimide group can be slow. 2. Difficult Purification: The phthalhydrazide byproduct can sometimes be difficult to separate from the product. | 1. Ensure sufficient hydrazine hydrate (at least 1.5 equiv.) is used and allow adequate reaction time at reflux. 2. After the reaction, acidify the mixture with HCl to precipitate the phthalhydrazide as its hydrochloride salt, which can then be filtered off. The desired amino ketone will remain in the aqueous solution as its salt and can be recovered by basification and extraction. |

Method B: The Neber Rearrangement

The Neber rearrangement is an elegant method to convert a ketone into an α-amino ketone.[10][11] It proceeds via an oxime intermediate, which is typically converted to a tosylate, and then rearranged under basic conditions.[12] This method avoids the handling of highly lachrymatory α-haloketones.

Step 1: Oxime Formation

-

Protocol: Reflux the ketone precursor (1.0 equiv.) with hydroxylamine hydrochloride (1.2 equiv.) and a base like sodium acetate or pyridine in ethanol for 2-4 hours. After cooling, the oxime usually precipitates and can be collected by filtration.

Step 2: Tosylation and Rearrangement

-

Protocol: Dissolve the dried oxime (1.0 equiv.) in pyridine and cool in an ice bath. Add p-toluenesulfonyl chloride (TsCl) (1.1 equiv.) portion-wise. Stir for several hours. To initiate the rearrangement, add a solution of potassium ethoxide in ethanol and stir at room temperature. The reaction involves the formation of an azirine intermediate, which is hydrolyzed during aqueous work-up to yield the α-amino ketone.[12][13]

Troubleshooting Guide: Method B

| Question / Issue | Potential Cause(s) | Recommended Solution(s) |

| Q1: The oxime formation (Step 1) is low-yielding. | 1. Unfavorable Equilibrium: The equilibrium may not favor oxime formation. 2. Steric Hindrance: The carbonyl group might be sterically hindered. | 1. Ensure the pH is controlled. Using a base like sodium acetate helps to buffer the HCl released from hydroxylamine hydrochloride. 2. Increase the reaction time and/or temperature. Ensure all reagents are pure. |

| Q2: During the rearrangement, I am isolating the Beckmann rearrangement product instead. | 1. Reaction Conditions: The Beckmann rearrangement is a common side reaction for oxime tosylates, often favored by protic acids or Lewis acids.[10] | 1. Ensure strictly basic and anhydrous conditions for the rearrangement step. Use a strong, non-nucleophilic base like potassium ethoxide or potassium tert-butoxide. Pyridine used for the tosylation step must be anhydrous. |

| Q3: The final yield of the α-amino ketone is poor after rearrangement. | 1. Incomplete Rearrangement: The base may not be strong enough, or the temperature too low. 2. Hydrolysis of Azirine Intermediate: The intermediate azirine can be sensitive and may decompose or polymerize if the work-up is not handled correctly. | 1. Switch to a stronger base like potassium tert-butoxide. You may need to gently warm the reaction to initiate the rearrangement. 2. Perform the aqueous work-up under controlled, cool conditions. Rapidly neutralize the reaction mixture and proceed to extraction. |

Part 4: Frequently Asked Questions (FAQs)

Q: Which amination method is generally better for yield and purity? A: Both methods are powerful, but the choice depends on your specific circumstances. The α-halogenation/Gabriel synthesis route is often more reliable and predictable, though it involves more steps and potentially hazardous intermediates (α-haloketones). The Neber rearrangement is more elegant with fewer steps but can be prone to the Beckmann rearrangement side reaction if conditions are not carefully controlled. For initial attempts, the Gabriel synthesis route is often recommended due to its robustness.

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is essential.

-

NMR Spectroscopy (¹H and ¹³C): This will provide definitive structural confirmation. Look for the characteristic chemical shifts of the protons and carbons in the final molecule.

-

Mass Spectrometry (MS): This will confirm the molecular weight of your product. High-resolution MS (HRMS) can confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the ketone and N-H stretches of the primary amine.

-

TLC/LC-MS: These techniques are crucial for assessing purity and for monitoring reaction progress.

Q: My final α-amino ketone product is unstable and decomposes over time. How can I store it? A: α-Amino ketones can be unstable, particularly as free bases, due to their potential for self-condensation (related to the Robinson-Gabriel synthesis).[14] It is highly recommended to convert the purified free base into a stable salt, such as the hydrochloride or hydrobromide salt, for long-term storage. This is typically done by dissolving the purified product in a solvent like ether or ethyl acetate and bubbling dry HCl gas through it, or by adding a solution of HCl in isopropanol. The precipitated salt is then collected by filtration and dried under vacuum.[15][16]

References

- Neber rearrangement - Grokipedia. Grokipedia.

- Synthesis of α-amino carbonyl compounds: a brief review - Russian Chemical Reviews. (2023). Russian Chemical Reviews.

- Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids - Bentham Science Publishers. Bentham Science Publishers.

- Neber rearrangement - Wikipedia. Wikipedia.

- Synthesis of α‐amino ketones 4 via the Neber rearrangement. - ResearchGate. ResearchGate.

- Neber rearrment | PPTX - Slideshare. Slideshare.

- α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal.

- Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling | ACS Omega. (2025). ACS Omega.

- Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC. PMC.

- Troubleshooting low yields in the synthesis of cyclopropyl ketones - Benchchem. Benchchem.

- Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing). (2020). Organic & Biomolecular Chemistry.

- Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis | Organic Letters. (2015). Organic Letters.

- Troubleshooting low yields in the synthesis of substituted enones - Benchchem. Benchchem.

- Application Notes and Protocols for the Synthesis of α-Amino Ketones using 1-Chlorobutan-2-one - Benchchem. Benchchem.

- Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B. (2020). Organic & Biomolecular Chemistry.

- Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. Sketchy.

- Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides | The Journal of Organic Chemistry - ACS Publications. (2023). The Journal of Organic Chemistry.

- Free Amino Group Transfer via α‐Amination of Native Carbonyls - PMC. PMC.

- Synthesis of α-amino ketones through aminations of umpoled enolates - RSC Publishing. RSC Publishing.

- Synthetic Access to Aromatic α-Haloketones - PMC - NIH. PMC.

- Rapid and General Access to α-Haloketones Using Quaternary Ammonium Salts as Halogen Sources | The Journal of Organic Chemistry. (2023). The Journal of Organic Chemistry.

- Amino Acid Synthesis and Protection Reactions - OrgoSolver. OrgoSolver.

- Robinson–Gabriel synthesis - Wikipedia. Wikipedia.

- α-Halo ketone - Wikipedia. Wikipedia.

- The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B. (2023). Reaction Chemistry & Engineering.

- The Gabriel Synthesis - Chemistry Steps. (2020). Chemistry Steps.

- Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines 2. aReaction conditions - ResearchGate. ResearchGate.

- US4638094A - Process for producing phenylacetones - Google Patents. Google Patents.

- Ambient Temperature Synthesis of High Enantiopurity N-Protected Peptidyl Ketones by Peptidyl Thiol Ester–Boronic Acid Cross-Coupling - PMC. PMC.

- DE1545591A1 - Process for the preparation of alpha-aminoketones with heterocyclic amino group - Google Patents. Google Patents.

Sources

- 1. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 2. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. US4638094A - Process for producing phenylacetones - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgosolver.com [orgosolver.com]

- 10. Neber rearrangement - Wikipedia [en.wikipedia.org]

- 11. Neber rearrgment | PPTX [slideshare.net]

- 12. Neber rearrangement â Grokipedia [grokipedia.com]

- 13. researchgate.net [researchgate.net]

- 14. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. DE1545591A1 - Process for the preparation of alpha-aminoketones with heterocyclic amino group - Google Patents [patents.google.com]

Technical Support Center: Troubleshooting Aqueous Degradation of 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone

Welcome to the Application Science Support Center. 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone is a primary α -amino ketone. As a Senior Application Scientist, I frequently see researchers struggle with rapid loss of titer, solution discoloration, and erratic experimental results when handling this compound. Because the primary amine is situated directly adjacent to an electron-withdrawing carbonyl group, the molecule is inherently unstable in its free base form[1]. It shares a nearly identical degradation profile with substituted cathinones and bupropion analogs[2],[3].

This guide provides the mechanistic causality behind these degradation pathways and field-proven protocols to ensure self-validating stability in your workflows.

Quantitative Stability Profile

The degradation of α -amino ketones is highly dependent on pH, temperature, and dissolved oxygen[4],[5]. The table below summarizes the expected stability profile based on benchmark data for this chemical class.

| Parameter | Condition | Observed Stability / Half-Life | Mechanistic Cause |

| pH | Acidic (pH < 5.0) | Stable (> 6 months at -20°C) | Amine protonation prevents nucleophilic attack[2]. |

| pH | Physiological (pH 7.4) | Moderate loss (< 40% in 7 days at 4°C) | Partial deprotonation enables enamine tautomerization[4]. |

| pH | Alkaline (pH > 8.0) | Rapid degradation ( t1/2 < 24 hours) | Base-catalyzed hydrolysis and bimolecular condensation[5]. |

| Temperature | Ambient (20–25°C) | Significant loss within 24–72 hours | Thermal acceleration of self-condensation[4]. |

| Atmosphere | Aerated vs. Degassed | Accelerated loss in aerated buffers | ROS-mediated oxidation of the enol/enamine intermediate[3]. |

Troubleshooting Guide & FAQs

Q1: My aqueous stock solution rapidly loses concentration and turns yellow/brown at physiological pH (7.4). What is happening? Cause: At pH 7.4, a significant fraction of the molecule exists as a deprotonated free base. The primary amine is highly nucleophilic, while the adjacent carbonyl is electrophilic. This triggers a rapid bimolecular self-condensation reaction, forming dihydropyrazines which subsequently dehydrate and oxidize into colored pyrazine derivatives[1]. Furthermore, the free base undergoes base-catalyzed tautomerization to an enol/enamine intermediate, which is highly susceptible to oxidation, yielding α -dicarbonyls[3]. Solution: Never store stock solutions at physiological pH. Always prepare primary aqueous stocks in mildly acidic conditions (pH 3.0–4.5) using dilute HCl. Only dilute the compound into pH 7.4 assay buffers immediately prior to the experiment.

Q2: I stored my acidic stock solution at room temperature, but I still see degradation over a few weeks. How can I achieve long-term stability? Cause: While low pH protonates the amine and suppresses self-condensation, it does not completely halt hydrolysis. α -amino ketones can undergo water-catalyzed hydrolysis over time, cleaving the amine to form an α -hydroxy ketone[2],[3]. This process is strictly temperature-dependent. Solution: Temperature control is non-negotiable. Aliquot your acidic stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which cause transient pH shifts and localized concentration spikes that accelerate degradation[4].

Q3: Can I use antioxidants to prevent the oxidative degradation pathway? Cause: Yes. The degradation of α -amino ketones into α -dicarbonyls is an oxidative process mediated by reactive oxygen species (ROS) and dissolved oxygen interacting with the reactive enamine tautomer[5]. Solution: Degas your aqueous solvents by sparging with inert gas (Nitrogen or Argon) for 15 minutes before dissolving the compound. The inclusion of water-soluble antioxidants (e.g., ascorbic acid or sodium metabisulfite at 0.1%) can suppress the oxidative pathway, acting as a self-validating control against ROS-mediated loss[5].

Mechanistic Degradation Pathway

Understanding the structural transitions of 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone is critical for troubleshooting. The diagram below illustrates how pH drives the molecule into reactive states.

Fig 1: pH-dependent degradation pathways of alpha-amino ketones in aqueous solutions.

Standard Operating Procedure: Preparation of Stable Aqueous Stock Solutions

This protocol is designed as a self-validating system . By systematically controlling pH, temperature, and dissolved oxygen, you eliminate the primary vectors of degradation.

Materials Required:

-

1-Amino-1-(3-chloro-4-methoxyphenyl)acetone (Preferably synthesized or purchased as the HCl salt)

-

LC-MS grade Water

-

0.1 M Hydrochloric Acid (HCl)

-

Argon or Nitrogen gas line

-

High-resolution pH meter

Step-by-Step Methodology:

-

Solvent Degassing: Transfer 10 mL of LC-MS grade water into a clean glass vial. Sparge the water with Argon or Nitrogen gas for 15–20 minutes to displace dissolved oxygen. Causality Check: This directly mitigates the enamine-oxidation pathway[5].

-

pH Adjustment: Add 0.1 M HCl dropwise to the degassed water until the pH reaches 3.5 – 4.0. Causality Check: This ensures the primary amine remains fully protonated, completely inhibiting bimolecular self-condensation[2].

-

API Dissolution: Weigh the required amount of the compound. Slowly add it to the acidified, degassed water while vortexing gently.

-

Visual Validation: Inspect the solution against a white background. It must be perfectly clear and colorless. Self-Validating Step: If the solution exhibits a yellow tint, the API has already begun self-condensing into pyrazines prior to or during dissolution; discard the solution and procure fresh API.

-

Aliquoting and Storage: Immediately divide the stock solution into single-use aliquots (e.g., 100 µL) in amber microcentrifuge tubes to prevent photolytic degradation. Flash-freeze in liquid nitrogen and store at -80°C.

-

Working Dilutions: When ready for an experiment, thaw a single aliquot on ice. Dilute into your final physiological assay buffer (pH 7.4) immediately before introducing it to your biological system or analytical instrument. Discard any unused diluted solution after 2 hours.

References

-

[4] Title: Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples Source: Office of Justice Programs (ojp.gov) URL:

-

[5] Title: Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions Source: ResearchGate URL:

-

[1] Title: Aminoacetone Source: Grokipedia URL:

-

[2] Title: The aqueous stability of bupropion Source: ResearchGate URL:

-

[3] Title: Screening of Stimulants Including Designer Drugs in Urine Using a Liquid Chromatography Tandem Mass Spectrometry System Source: SciSpace URL:

Sources

Technical Support Center: Mobile Phase Optimization for 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone Chromatography

Welcome to the dedicated technical support center for optimizing the chromatographic analysis of 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of developing a robust and reliable HPLC method for this compound. Drawing from established chromatographic principles and extensive field experience, this resource provides in-depth troubleshooting advice and frequently asked questions to ensure your analytical success.

Section 1: Understanding the Analyte and Common Chromatographic Challenges

1-Amino-1-(3-chloro-4-methoxyphenyl)acetone is a substituted cathinone, a class of compounds known for their basic nature due to the presence of an amino group.[1] This fundamental property is the primary driver of most chromatographic challenges encountered during method development.

Why is the basicity of my analyte a problem?

In reversed-phase HPLC, which commonly utilizes silica-based columns, the stationary phase can possess residual acidic silanol groups (Si-OH) on its surface.[1] At typical mobile phase pH ranges, these silanol groups can become ionized (Si-O-), creating negatively charged sites.[1] Basic compounds, like 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone, will be protonated and carry a positive charge at acidic to neutral pH.[2][3] This leads to undesirable secondary ionic interactions with the negatively charged silanols, resulting in a number of chromatographic issues:

-

Peak Tailing: This is the most common problem, where the peak shape is asymmetrical with a drawn-out trailing edge.[4] This occurs because the analyte's interaction with the stationary phase is not uniform; some molecules are retained longer due to strong ionic interactions with silanol groups.[4]

-

Poor Reproducibility: The extent of the interaction between the basic analyte and silanol groups can be highly sensitive to minor variations in mobile phase pH and composition, leading to inconsistent retention times and peak areas.

-

Low Column Efficiency: The secondary interactions broaden the peak, reducing the overall efficiency of the separation and making it difficult to resolve closely eluting impurities.

The following diagram illustrates the problematic interaction between a basic analyte and a silica-based stationary phase.

Caption: Interaction of a basic analyte with the stationary phase.

Section 2: Troubleshooting Guide - A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My peak for 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone is severely tailing. What is the first thing I should adjust?

A1: Mobile Phase pH.

The pH of your mobile phase is the most powerful tool for controlling the retention and peak shape of ionizable compounds like your analyte.[2][5] Since it is a basic compound, its ionization state is highly dependent on the mobile phase pH.

-

At low pH (e.g., pH < 4): The amino group will be fully protonated (positively charged). While this can suppress some silanol interactions by protonating the silanol groups, it can still lead to ionic interactions.[6] However, working at a low pH is often a good starting point to achieve symmetrical peaks.[4][6]

-

At high pH (e.g., pH > 9): The amino group will be in its neutral, unprotonated form.[2] This is often the ideal state for good retention and peak shape in reversed-phase chromatography because it minimizes ionic interactions with the stationary phase.[2] However, you must use a pH-stable column designed for high pH applications to avoid damaging the silica backbone.[2]

Experimental Protocol: pH Screening

-

Prepare Buffers: Prepare a series of mobile phase buffers at different pH values (e.g., pH 3.0, 7.0, and 10.0). Common buffers include phosphate, formate, and ammonium acetate. Ensure the buffer concentration is between 10-25 mM for adequate buffering capacity.

-

Mobile Phase Preparation: Mix the aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

-

Column Equilibration: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before each injection.

-

Injection and Analysis: Inject your sample and observe the changes in retention time and peak shape at each pH.

| Mobile Phase pH | Expected Analyte State | Expected Retention Time | Expected Peak Shape |

| Low pH (~3) | Protonated (Charged) | Shorter | Potentially Improved |

| Neutral pH (~7) | Partially Protonated | Intermediate | Likely Poor (Tailing) |

| High pH (~10) | Neutral | Longer | Often Optimal |

Q2: I've tried adjusting the pH, but I'm still seeing some peak tailing. What else can I do?

A2: Add a Competing Base or Use a Different Buffer.

If pH adjustment alone is insufficient, you can introduce a "competing base" or "silanol suppressor" into your mobile phase.[6]

-

Competing Base: A small, basic molecule like triethylamine (TEA) can be added to the mobile phase at a low concentration (e.g., 5-10 mM).[6] The TEA will preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from your analyte.[6] This reduces the opportunity for secondary interactions and improves peak shape. However, be aware that TEA can shorten column lifetime.[6]

-

Buffer Choice: The type of buffer can also influence peak shape. For basic compounds, phosphate buffers at low pH are often effective.[6] If you are using mass spectrometry (MS) detection, volatile buffers like formic acid, ammonium formate, or ammonium acetate are necessary.

Experimental Protocol: Adding a Competing Base

-

Prepare a Stock Solution: Prepare a stock solution of triethylamine (TEA) in your aqueous buffer.

-

Mobile Phase Preparation: Add the TEA stock solution to your mobile phase to achieve the desired final concentration (e.g., 5 mM). Adjust the final pH of the mobile phase after adding all components.

-

Column Equilibration and Analysis: Equilibrate your column thoroughly and inject your sample.

Q3: My retention time is too short, even with a high percentage of aqueous mobile phase. How can I increase it?

A3: Several strategies can increase retention time.

-

Increase Mobile Phase pH: For a basic compound, increasing the pH will make it more neutral and less polar, leading to stronger hydrophobic interactions with the stationary phase and thus longer retention.[2][5][7]

-

Decrease the Organic Modifier Concentration: Reducing the percentage of acetonitrile or methanol in your mobile phase will increase the overall polarity of the mobile phase, leading to longer retention for your analyte in reversed-phase chromatography.[7]

-

Change the Organic Modifier: Acetonitrile and methanol have different solvent strengths and selectivities. If you are using acetonitrile, switching to methanol (or a mixture) may increase retention.

-

Use an Ion-Pairing Reagent: For highly polar, charged analytes that are difficult to retain, adding an ion-pairing reagent to the mobile phase can be effective.[7] These reagents have a hydrophobic part that interacts with the stationary phase and a charged part that pairs with your ionized analyte, effectively increasing its retention. Common ion-pairing reagents for basic compounds include alkyl sulfonates.

Q4: I'm developing a method for a mixture of compounds including 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone, and the peaks are not well resolved. What should I do?

A4: Optimize for Selectivity.

Selectivity (α) is the ability of the chromatographic system to distinguish between different analytes. To improve resolution, you need to change the selectivity.

-

Vary the Mobile Phase pH: Changing the pH can have a dramatic effect on the selectivity between ionizable compounds.[5] A small change in pH can significantly alter the retention of one compound more than another, leading to better separation.

-

Change the Organic Modifier: Switching between acetonitrile and methanol can alter the elution order of your analytes due to different interactions.

-

Adjust the Temperature: Changing the column temperature can also affect selectivity, although it is often a less impactful parameter than mobile phase composition.

The following workflow diagram outlines a systematic approach to mobile phase optimization.

Caption: A systematic workflow for mobile phase optimization.

Section 3: Frequently Asked Questions (FAQs)

Q: What type of column should I use for 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone?

A: A modern, high-purity, end-capped C18 or C8 column is a good starting point. These columns have a lower concentration of residual silanol groups, which helps to minimize peak tailing for basic compounds. If you plan to work at high pH, ensure you select a column specifically designed for those conditions to prevent premature degradation of the stationary phase.

Q: Is it better to use acetonitrile or methanol as the organic modifier?

A: Both are common choices. Acetonitrile generally has a lower viscosity, leading to lower backpressure, and is often more transparent at low UV wavelengths.[8] Methanol can offer different selectivity. It is recommended to screen both during method development to see which provides the better separation for your specific sample matrix.

Q: My method was working well, but now I am seeing peak tailing again. What could be the cause?

A: This could be due to column degradation or contamination.

-

Column Degradation: Over time, the stationary phase can degrade, especially if used with aggressive mobile phases (high pH on a non-pH stable column). This can expose more silanol groups.

-

Column Contamination: Strongly retained compounds from your sample matrix can accumulate on the column, leading to active sites that can cause peak tailing. Using a guard column can help protect your analytical column and is a good practice for routine analysis. If you suspect contamination, you may need to wash your column with a strong solvent.

Q: Can I use trifluoroacetic acid (TFA) in my mobile phase?

A: While 0.1% TFA is a common mobile phase additive for suppressing silanol interactions and protonating basic analytes, it is a strong ion-pairing agent.[9] This can lead to very long retention times and can be difficult to completely wash out of the column, potentially affecting future analyses. It can also cause ion suppression if you are using an MS detector. Formic acid is often a better choice for MS compatibility.

References

-

Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

- Royal Society of Chemistry. (2025).

-

GL Sciences. (n.d.). How to Increase Retention. Retrieved from [Link]

-

Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

-

Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

-

Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

-

Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

-

PubMed. (2013, July 15). Identification of substituted cathinones: 3,4-Methylenedioxy derivatives by high performance liquid chromatography-quadrupole time of flight mass spectrometry. Retrieved from [Link]

-

Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

-

ResearchGate. (n.d.). The analysis of substituted cathinones. Part 3. Synthesis and characterisation of 2,3-methylenedioxy substituted cathinones. Retrieved from [Link]

-

IRIS. (2024, March 22). Dried blood spot (DBS) analysis of synthetic cathinones by different liquid chromatography-mass spectrometry techniques and inte. Retrieved from [Link]

-

Shimadzu. (n.d.). C146-E327 Technical Report: Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. Retrieved from [Link]

-

LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. Retrieved from [Link]

-

Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

-

Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

-

alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

Sources

- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]

- 2. chromatographytoday.com [chromatographytoday.com]

- 3. veeprho.com [veeprho.com]

- 4. elementlabsolutions.com [elementlabsolutions.com]

- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]

- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]

- 7. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]

- 8. welch-us.com [welch-us.com]

- 9. chromatographyonline.com [chromatographyonline.com]

Technical Support Center: Enhancing Shelf-Life & Thermal Stability of 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical stability challenges associated with handling and storing 1[1]. This guide bypasses generic advice to focus on the fundamental chemical causality of degradation, providing you with self-validating protocols to ensure the integrity of your experimental data.

Part 1: Mechanistic Overview (The Causality of Degradation)

To stabilize a compound, we must first understand why it degrades. 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone is an α -amino ketone. In its free base form, the molecule contains a highly reactive, electron-donating primary amine adjacent to an electron-withdrawing carbonyl group.

This proximity creates a fatal structural flaw for long-term storage: the primary amine of one molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of another. This triggers a2[2]. The molecules dehydrate and dimerize into a dihydropyrazine intermediate. Upon exposure to ambient oxygen, this intermediate rapidly undergoes 3[3].

Degradation pathway of alpha-amino ketones via self-condensation.

Part 2: Troubleshooting Guide

Q: My solid stock turned from off-white to dark yellow/brown after two weeks at room temperature. What happened? A: The discoloration is a visual indicator of pyrazine formation. The free base form is thermally unstable at room temperature. The thermal energy accelerates the collision rate between molecules, driving the dehydration and condensation process[3].

Q: How can I prevent degradation during aqueous in vitro assay preparation? A: Stability is strictly pH-dependent. In neutral or slightly alkaline conditions (pH ≥ 7.0), the amine remains unprotonated and highly nucleophilic. By maintaining an acidic environment (pH < 4.0) during stock preparation, the amine group is protonated ( −NH3+ ). This 2 required for dimerization[2].

Part 3: Experimental Protocols for Stabilization

To achieve long-term thermal stability, the free base must be chemically modified into a stable salt, followed by rigorous environmental control.

Protocol 1: Hydrochloride Salt Formation (Self-Validating System)

This protocol breaks the causality of degradation by eliminating the nucleophilicity of the amine.

-

Dissolution: Dissolve the synthesized free base in anhydrous diethyl ether (or MTBE) under an inert Argon atmosphere.

-

Causality: Aprotic, non-polar solvents prevent premature hydrolysis and keep the free base fully dissolved.

-

-

Protonation: Slowly add 1.1 equivalents of 4M HCl in dioxane dropwise at 0°C with vigorous stirring.

-

Causality: The HCl protonates the primary amine, converting it to an ammonium cation. This traps the lone pair of electrons, fundamentally halting the self-condensation pathway.

-

Self-Validation Check: Observe the reaction flask. The immediate formation of a white precipitate indicates successful salt formation, as the ionic HCl salt is insoluble in the non-polar ether.

-

-

Isolation: Stir for 30 minutes, then filter the precipitate rapidly under a nitrogen blanket.

-

Verification: Wash the filter cake with cold anhydrous ether.

-

Self-Validation Check: Dissolve 1 mg of the resulting powder in 1 mL of DI water. Test the pH; it should read between 3.0 and 4.0, confirming the fully protonated state.

-

Protocol 2: Lyophilization and Inert Storage Workflow

-

Aqueous Reconstitution: Dissolve the verified HCl salt in HPLC-grade water.

-

Lyophilization: Freeze the solution at -80°C and lyophilize under high vacuum (<0.1 mbar) for 48 hours.

-

Causality: Removing residual organic solvents and trace water eliminates micro-environments where localized solid-state degradation or hydrolysis can occur.

-

-

Packaging: Backfill the lyophilizer with Argon. Transfer the dry, fluffy powder to amber glass vials, purge with Argon, and seal with PTFE-lined caps. Store at -20°C.

Workflow for converting unstable free base to stable HCl salt.

Part 4: Quantitative Stability Matrix

The following table summarizes the expected shelf-life of 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone across various states and environments, demonstrating the massive stability gains achieved through salt formation and environmental control.

| Storage Condition | Chemical Form | Temp (°C) | Atmosphere | Estimated Shelf-Life (Purity >95%) |

| Solution (Aqueous, pH 7.4) | Free Base | 25 | Air | < 2 hours |

| Solid Powder | Free Base | 25 | Air | 1 - 2 weeks |

| Solid Powder | Free Base | -20 | Argon | 3 - 6 months |

| Solid Powder | HCl Salt | 25 | Air | 6 - 12 months |

| Lyophilized Solid | HCl Salt | -20 | Argon | > 2 years |

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use DMSO to create stock solutions for my cell-based assays? A: Use extreme caution. While DMSO is a universal solvent, it is highly hygroscopic. If the compound is not fully protonated, trace water introduced by DMSO will accelerate degradation. If DMSO must be used, ensure it is strictly anhydrous (stored over molecular sieves) and prepare your stocks immediately before dosing. Do not store DMSO stocks of this compound long-term.

Q: Why is Argon preferred over Nitrogen for the storage purge? A: Argon is heavier than air (and Nitrogen). When you purge a vial with Argon, it settles at the bottom, creating a dense, protective blanket directly over the solid powder that effectively displaces oxygen. This drastically reduces the risk of the superoxide-mediated oxidation pathways that plague α -amino ketones[2].

Part 6: References

-

Aminoacetone - Grokipedia Source: grokipedia.com URL:

-

1270440-63-5 | 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone Source: chemscene.com URL:

-

(PDF) Alpha-Amino Ketone based Polymeric Pyrazines Source: researchgate.net URL:

Sources

Technical Support Center: Troubleshooting Low Solubility of 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals encountering solvation challenges with 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone . While Dimethyl Sulfoxide (DMSO) is traditionally a universal solvent for active pharmaceutical ingredients (APIs), this specific compound presents unique thermodynamic and chemical stability hurdles that require specialized handling.

Part 1: Root Cause Analysis – The "False Insolubility" Trap

When attempting to dissolve 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone in DMSO, researchers frequently report that the compound "refuses to dissolve" or "leaves a dark, insoluble residue." As Application Scientists, we must look beyond basic solubility and examine the inherent chemical reactivity of the molecule.

Salt Form Dynamics vs. Solvent Polarity

1-Amino-1-(3-chloro-4-methoxyphenyl)acetone belongs to the class of α -amino ketones. Because α -amino ketones are highly unstable as free bases, they are almost universally synthesized, shipped, and stored as hydrochloride (HCl) salts to ensure shelf stability[1],[2]. While salt formation is a standard industry technique to improve API physicochemical properties[3],[4], the high crystalline lattice energy of the HCl salt can resist solvation in pure aprotic solvents like DMSO at room temperature.

The Danger of Heat-Induced Degradation

To overcome the high lattice energy, researchers often intuitively apply heat. Do not heat this compound in DMSO. Heating the HCl salt in DMSO—especially if the solvent has absorbed trace atmospheric water[5]—can trigger partial dissociation into the free base.

Once in the free base form, α -amino ketones rapidly undergo the Knorr-type intermolecular self-condensation[6]. Two molecules of the API will condense to form a 2,5-dihydropyrazine intermediate, which then aerobically oxidizes into a pyrazine dimer[7]. This pyrazine dimer is highly insoluble and precipitates out. Therefore, the residue at the bottom of your vial is likely not the un-dissolved API, but rather a destroyed, polymerized degradation product.

Degradation pathway of alpha-amino ketones into insoluble pyrazine dimers via self-condensation.

Part 2: Physicochemical Data Summary

Understanding the quantitative parameters of your system is the first step in troubleshooting. Below is a summary of the critical variables governing the solvation of this API.

| Parameter | Value / Characteristic | Impact on Solvation Strategy |

| Compound Class | α -amino ketone (HCl salt) | Requires handling techniques that preserve the salt bridge[1]. |

| DMSO Dielectric Constant ( ϵ ) | 46.7 (Highly polar aprotic) | Excellent for bulk solvation, but poor at breaking rigid chloride ion pairs without protic assistance. |

| Degradation Triggers | Temperatures > 30°C; Trace Water | Precludes the use of standard heat-assisted dissolution methods[8]. |

| Visual Indicator of Failure | Solution turns yellow/brown | Indicates self-condensation to pyrazine has occurred[6]. Discard immediately. |

Part 3: Self-Validating Experimental Protocols

To achieve complete dissolution without degrading the API, follow these field-proven, self-validating workflows.

Protocol A: Temperature-Controlled Sonication (The "Cold & Fast" Method)

Use this protocol for standard in vitro assay stock preparation.

-

Step 1: Reagent Preparation. Weigh the API into a light-protected amber vial. Add only fresh, anhydrous DMSO (≤0.005% water).

-

Causality: Hygroscopic DMSO absorbs water from the air, which alters the local dielectric environment, acts as a weak base, and promotes unwanted salt dissociation[5].

-

-

Step 2: Chilled Bath Sonication. Place the vial in an ultrasonic bath (20-40 kHz) pre-chilled to 15–20°C. Sonicate in 1-minute bursts[9].

-

Step 3: Self-Validation (LC-MS QC). Immediately analyze a 1 µL aliquot of the clear solution via LC-MS.

-

Validation Criteria: The protocol is successful if the primary mass peak corresponds to the monomeric API ( m/z≈214 for the free base cation) and strictly lacks the pyrazine dimer mass ( m/z≈388 ).

-

Protocol B: Protic Co-Solvent Solubilization (For High-Concentration Stocks)

Use this protocol if Protocol A fails to achieve the desired molarity, indicating the lattice energy is too high for pure aprotic solvation.

-

Step 1: Pre-solvation. Add 5% (v/v) anhydrous Methanol (MeOH) directly to the dry API powder.

-

Causality: The protic nature of MeOH highly solvates the chloride counter-ion, breaking the ionic salt bridge much more effectively than an aprotic solvent[10].

-

-

Step 2: Bulk Dilution. Add the remaining 95% (v/v) anhydrous DMSO and vortex gently.

-

Causality: DMSO acts as the bulk carrier to maintain downstream assay compatibility, while the trace MeOH maintains ionic solvation.

-

-

Step 3: Self-Validation (Centrifugation). Centrifuge the solution at 10,000 x g for 5 minutes.

-